molecular formula C13H16N2O2 B1221292 Pirmagrel CAS No. 85691-74-3

Pirmagrel

Cat. No.: B1221292
CAS No.: 85691-74-3
M. Wt: 232.28 g/mol
InChI Key: LIFOFTJHFFTNRV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pirmagrel, also known as CGS-13080, is a small molecule drug . Its primary target is TXA2 synthase , also known as thromboxane A2 synthase . This enzyme plays a crucial role in the biosynthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator .

Mode of Action

This compound acts as a selective inhibitor of TXA2 synthase . By inhibiting this enzyme, this compound prevents the synthesis of thromboxane A2, thereby reducing platelet aggregation and vasoconstriction .

Biochemical Pathways

The inhibition of TXA2 synthase by this compound affects the thromboxane-prostanoid pathway . Thromboxane A2 is a part of the eicosanoid family of signaling molecules, which are derived from arachidonic acid. By inhibiting the production of thromboxane A2, this compound can reduce platelet aggregation and vasoconstriction, which are key factors in the formation of blood clots .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound has a high bioavailability of ≥79% . It has a biological half-life of approximately 7 hours (range 2 to 15 hours) . The compound is primarily excreted in the urine (~68% as inactive metabolites) and feces (27% as inactive metabolites) .

Result of Action

The primary result of this compound’s action is a significant reduction in serum thromboxane B2 levels, the stable metabolic product of thromboxane A2 . This leads to a decrease in platelet aggregation and vasoconstriction, reducing the risk of blood clot formation .

Biochemical Analysis

Biochemical Properties

Pirmagrel plays a significant role in biochemical reactions by inhibiting thromboxane synthetase, an enzyme responsible for the production of thromboxane A2 from prostaglandin H2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, this compound effectively reduces the levels of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction . This compound interacts with thromboxane synthetase through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of prostaglandin H2 to thromboxane A2 .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in endothelial cells and platelets. In endothelial cells, this compound reduces the production of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction . This effect is crucial in preventing thrombotic events and improving blood flow. Additionally, this compound has been observed to modulate cell signaling pathways involved in inflammation and coagulation, further contributing to its antithrombotic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of thromboxane synthetase, thereby inhibiting its activity. This binding prevents the conversion of prostaglandin H2 to thromboxane A2, leading to a reduction in thromboxane A2 levels . The inhibition of thromboxane synthetase by this compound is competitive, meaning that it competes with prostaglandin H2 for binding to the enzyme’s active site . This competitive inhibition results in a decrease in thromboxane A2 production, which in turn reduces platelet aggregation and vasoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is rapidly eliminated from the plasma, with a distribution half-life of approximately 6.7 minutes and a terminal half-life of 73 minutes . Despite its rapid elimination, this compound causes a sustained suppression of thromboxane B2 levels, a stable metabolite of thromboxane A2, during continuous infusion . This sustained suppression indicates that this compound remains effective in inhibiting thromboxane synthetase over an extended period, even as its plasma levels decrease .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that lower doses of this compound effectively reduce thromboxane A2 production without causing significant adverse effects . Higher doses of this compound can lead to toxic effects, including gastrointestinal disturbances and renal toxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of thromboxane synthetase. It interacts with enzymes such as thromboxane synthetase and prostaglandin H2, leading to a reduction in thromboxane A2 production . This interaction affects the metabolic flux of arachidonic acid, a precursor of prostaglandin H2, and ultimately reduces the levels of thromboxane A2 and its metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream. It reaches a steady-state plasma level rapidly and is distributed throughout the body with a distribution half-life of 6.7 minutes . The compound is then eliminated from the plasma with a terminal half-life of 73 minutes . This compound’s distribution and transport are crucial for its effectiveness in inhibiting thromboxane synthetase and reducing thromboxane A2 levels .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with thromboxane synthetase . This interaction occurs in the cytosol, where thromboxane synthetase is located, allowing this compound to effectively inhibit the enzyme’s activity . The localization of this compound within the cytoplasm is essential for its role in reducing thromboxane A2 production and its subsequent effects on platelet aggregation and vasoconstriction .

Chemical Reactions Analysis

Pirmagrel undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pirmagrel has several scientific research applications, including:

Comparison with Similar Compounds

Pirmagrel is unique in its selective inhibition of thromboxane synthase. Similar compounds include:

This compound’s uniqueness lies in its specific inhibition of thromboxane synthase, whereas the other compounds primarily target adenosine diphosphate receptors.

Properties

IUPAC Name

6-imidazo[1,5-a]pyridin-5-ylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFOFTJHFFTNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C(=C1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80234982
Record name Pirmagrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85691-74-3
Record name Pirmagrel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085691743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirmagrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRMAGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5H2VA91V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 26 g of 5-(5-ethoxycarbonylpentyl)imidazo[1,5-a]pyridine in 100 ml of 1N aqueous sodium hydroxide solution is heated on a steam bath for two hours; 10 ml of ethanol is added and heating is continued for 45 minutes. The reaction mixture is cooled, washed with 300 ml of ether and the solution is adjusted to pH 5.5 with concentrated hydrochloric acid. The crystallized product is collected to yield 5-(5-carboxypentyl)-imidazo[1,5-a]pyridine melting at 144°-147°.
Name
5-(5-ethoxycarbonylpentyl)imidazo[1,5-a]pyridine
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Pyridinium dichromate (0.94 g) is added as a solid to a solution of 5-(6-hydroxyhexyl)-imidazo[1,5-a]pyridine (123 mg) in 10 ml of N,N-dimethylformamide at 25° under nitrogen. The solution is stirred for 6 hours, poured into 150 ml of water and extracted with methylene chloride (5×20 ml). The organic extracts are washed with 1 N sodium hydroxide. Acidification of the aqueous phase to pH=6, extraction with methylene chloride and drying over sodium sulfate/magnesium sulfate yields 5-(5-carboxypentyl)-imidazo[1,5-a]pyridine of Example 2 melting at 145°-146°.
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
5-(6-hydroxyhexyl)-imidazo[1,5-a]pyridine
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The residue is partitioned between water and methylene chloride after pH is adjusted to 10. The aqueous solution is further washed with chloroform, acidified to pH 1 and again washed with ether and toluene. After pH is adjusted to 5.5, extraction with chloroform gives crude 5-(5-carboxypentyl)imidazo-[1,5-a]pyridine. A solution of the acid in 30 ml of acetonitrile is treated with 5 N ethanolic hydrochloric acid. After addition of 25 ml of ethyl ether, 5-(5-carboxypentyl)imidazo[1,5-a]pyridine hydrochloride, melting at 201°-4°, crystallizes. 5-(5-Carboxypentyl)-imidazo[1,5-a]pyridine (example 2) is obtained on neutralization of a methanolic solution of the salt to pH 5.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
5-(5-carboxypentyl)imidazo[1,5-a]pyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 150 mg of 5-(5-carboxypent-4-enyl)-imidazo[1,5-a]pyridine in 7 ml methanol is added 100 mg of 10% palladium on carbon as catalyst. The reaction mixture is hydrogenated at atmospheric pressure for 3 hours. The catalyst is removed by filtration and the solvent evaporated under reduced pressure to yield 5-(5-carboxypentyl)-imidazo[1,5-a]pyridine melting at 144°-7°, and identical to the product of Example 2.
Name
5-(5-carboxypent-4-enyl)-imidazo[1,5-a]pyridine
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

5-(5-Ethoxycarbonylpentyl)-imidazo[1,5-a]pyridine (1091 g) is charged into a 12 liter round bottom flask under a nitrogen atmosphere. Ethyl alcohol (95%, 420 ml) is added while stirring. With continued stirring, 2 N NaOH (2100 ml) is added in portions. After complete addition the mixture is warmed at 70° for 20 minutes, at which time a solution is obtained, and heating is continued for 2 hours. Additional sodium hydroxide (50% solution, 21 ml) is added and heating is continued for 40 more minutes. The reaction mixture is cooled, 12 N HCl (30 ml) is added, and the ethyl alcohol is partially removed by evaporation under reduced pressure. The resulting solution is washed with ethyl ether (1700 ml), decolorized with charcoal, filtered, and acidified with acetic acid (300 ml). The product that crystallizes at 4° overnight is collected, washed first with water, then with ethyl ether (1000 ml), and dried to give 5-(5-carboxypentyl)-imidazo[1,5-a]pyridine, melting at 146°-8°, and identical to the product of Example 2.
Name
5-(5-Ethoxycarbonylpentyl)-imidazo[1,5-a]pyridine
Quantity
1091 g
Type
reactant
Reaction Step One
Name
Quantity
2100 mL
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Pirmagrel?

A1: this compound functions as a thromboxane synthase inhibitor. [, , ] This means it prevents the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregator. By inhibiting thromboxane A2 production, this compound tips the balance towards prostacyclin, a vasodilator and inhibitor of platelet aggregation.

Q2: How does this compound's activity in pre-eclampsia differ from its effects in normal physiological conditions?

A2: Research suggests that this compound can normalize the imbalance of thromboxane A2 and prostacyclin observed in pre-eclampsia. [] Cytotrophoblasts from pre-eclamptic pregnancies typically exhibit increased thromboxane A2 production. This compound, at low concentrations, effectively inhibits this elevated thromboxane production, leading to a concurrent increase in prostacyclin levels. This normalization effect may be beneficial in mitigating the vasoconstriction and platelet aggregation associated with pre-eclampsia.

Q3: Does this compound directly interact with thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptors?

A3: While this compound primarily acts as a thromboxane synthase inhibitor, studies indicate that it also possesses a weaker affinity for TXA2/PG-END receptors compared to dedicated antagonists like GR32191 or SQ29548. [] This direct receptor interaction might contribute to this compound's overall efficacy in inhibiting thromboxane A2-mediated effects.

Q4: Has this compound demonstrated efficacy in animal models of disease?

A4: Yes, studies in young spontaneously hypertensive rats (SHR), a model for studying hypertension, have shown this compound's ability to reduce exaggerated tubuloglomerular feedback activity. [, ] This effect is likely mediated by the inhibition of thromboxane A2, which contributes to the heightened sensitivity of this feedback mechanism in SHR.

Q5: Are there specific analytical methods used to study this compound?

A5: While the provided research abstracts don't delve into specific analytical techniques for this compound, it's safe to assume that standard methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for its detection and quantification in biological samples. Additionally, radioligand binding assays using tritiated ligands like [3H]SQ29548 are likely used to study its interaction with TXA2/PG-END receptors. []

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